4-(4-Chloro-2,6-difluorophenyl)butan-2-one
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Overview
Description
4-(4-Chloro-2,6-difluorophenyl)butan-2-one is an organic compound with the molecular formula C10H9ClF2O and a molecular weight of 218.63 g/mol . This compound is characterized by the presence of a butan-2-one side chain attached to a phenyl ring substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2,6-difluorophenyl)butan-2-one typically involves the reaction of 4-chloro-2,6-difluorobenzene with butan-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2,6-difluorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(4-Chloro-2,6-difluorophenyl)butan-2-one has several scientific research applications:
Anti-inflammatory Activity: Compounds with similar structures have demonstrated significant anti-inflammatory properties.
Intramolecular Hydrolysis Studies: The compound is studied for its behavior in intramolecular hydrolysis reactions, which are influenced by the substitution pattern on the phenyl ring.
Spectroscopy and Molecular Interactions: Spectroscopic studies help understand the conformational landscape and molecular interactions of related compounds.
Medicinal Chemistry: The structural properties of analogs are analyzed for their potential in drug development, particularly in fungicides and anticancer activities.
Organic Synthesis: The compound is used in the synthesis of fluorinated and chlorinated compounds, which are important in various chemical industries.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2,6-difluorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(2,5-difluorophenyl)butan-1-one
- 4-(2,6-difluorophenyl)butan-2-one
- 1-(4-chlorophenyl)ethanol
Uniqueness
4-(4-Chloro-2,6-difluorophenyl)butan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of molecular interactions and chemical synthesis.
Properties
Molecular Formula |
C10H9ClF2O |
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Molecular Weight |
218.63 g/mol |
IUPAC Name |
4-(4-chloro-2,6-difluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H9ClF2O/c1-6(14)2-3-8-9(12)4-7(11)5-10(8)13/h4-5H,2-3H2,1H3 |
InChI Key |
LBOOSJMPRCPJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=C(C=C1F)Cl)F |
Origin of Product |
United States |
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